molecular formula C12H9FN2O3 B114257 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid CAS No. 137118-01-5

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid

Cat. No.: B114257
CAS No.: 137118-01-5
M. Wt: 248.21 g/mol
InChI Key: DEINDUPLOCNLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,8-Naphthyridine Research

The 1,8-naphthyridine scaffold was first synthesized in 1893 by Arnold Reissert through condensation reactions involving aminopyridines and carbonyl compounds. Early work focused on elucidating its heterocyclic properties, but medicinal applications emerged in the mid-20th century with the discovery of nalidixic acid (1962), the first 1,8-naphthyridine-derived antibacterial agent. Key milestones include:

Year Development Significance
1882 Friedlander reaction introduced Enabled synthesis of naphthyridines via condensation of o-aminobenzaldehyde and ketones
1927 Koller’s synthesis of 1,8-naphthyridines First systematic approach to functionalized derivatives
1962 Nalidixic acid commercialization Validated 1,8-naphthyridines as antibacterial scaffolds
2000s Green synthesis methods Ionic liquid-catalyzed reactions in water (e.g., choline hydroxide)

The evolution of synthetic strategies, particularly the Friedlander reaction and microwave-assisted techniques, facilitated the development of advanced derivatives like 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.

Significance in Medicinal Chemistry

The compound’s pharmacological relevance stems from its dual role as:

  • DNA gyrase/topoisomerase IV inhibitor : The 1,8-naphthyridine core intercalates with bacterial DNA, while the C-3 carboxylic acid and C-6 fluorine enhance binding to GyrB subunits, disrupting DNA replication.
  • Structural analog of fluoroquinolones : Unlike quinolones, the naphthyridine scaffold reduces cross-resistance risks due to distinct interactions with target enzymes.

Table 1 : Key Structural Features and Biological Impacts

Position Substituent Role
1 Cyclopropyl Enhances membrane permeability and pharmacokinetics
3 Carboxylic acid Critical for metal ion chelation in enzyme active sites
6 Fluorine Improves bioavailability and target affinity
8 Oxo group Stabilizes keto-enol tautomerism for optimal binding

This compound has served as an intermediate in synthesizing clinical candidates like zoliflodacin, a spiropyrimidinetrione antibiotic effective against multidrug-resistant Neisseria gonorrhoeae.

Classification and Nomenclature Context

IUPAC Name :
this compound

Classification :

  • Parent system : 1,8-Naphthyridine (diazanaphthalene with nitrogen atoms at positions 1 and 8).
  • Functional groups : Carboxylic acid (C-3), ketone (C-4), fluorine (C-6), cyclopropyl (N-1).

Nomenclature Notes :

  • Positional numbering follows Chemical Abstracts guidelines, prioritizing the pyridine nitrogen at position 1.
  • The “dihydro” designation reflects partial saturation at positions 1 and 4, while “oxo” indicates a ketone at C-4.

Research Evolution and Current Status

Recent advances focus on sustainable synthesis and structural optimization:

  • Synthetic Innovations :

    • Green chemistry : Gram-scale production in water using choline hydroxide, achieving >90% yield without chromatographic purification.
    • Microwave-assisted cyclization : Reduces reaction times from hours to minutes.
  • Applications in Drug Development :

    • Antibacterial agents : Derivatives show activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Haemophilus influenzae.
    • Anticancer candidates : Modifications at C-7 and C-8 positions yield compounds with topoisomerase I/II inhibition.

Table 2 : Recent Patents and Clinical Candidates Derived from 1,8-Naphthyridine Core

Compound Application Status
Zoliflodacin Gonorrhea treatment Phase III completed (2023)
Gemifloxacin Respiratory infections Marketed (since 2003)
Vosaroxin Acute myeloid leukemia Phase III discontinued

Ongoing research explores hybrid structures combining 1,8-naphthyridine with azetidinones or pyrrolidinones to broaden antimicrobial spectra.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-6-3-8-10(16)9(12(17)18)5-15(7-1-2-7)11(8)14-4-6/h3-5,7H,1-2H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEINDUPLOCNLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2N=CC(=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901141329
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137118-01-5
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137118-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of β-Cyclopropylamino-Propionic Acid Ester

The synthesis begins with the selective substitution of the 4-chloro group in 4,6-dichloro-nicotinic acid ethyl ester using β-cyclopropylamino-propionic acid methyl or ethyl ester. This step proceeds under reflux conditions (60–140°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO), yielding a monosubstituted intermediate.

Dieckmann Cyclization

The intermediate undergoes Dieckmann cyclization in the presence of strong bases such as potassium tert-butoxide or sodium hydride. This intramolecular ester condensation forms the tetrahydro-naphthyridine ring system. The reaction is typically conducted at elevated temperatures (80–180°C) under inert atmospheres to prevent oxidation.

Dehydrohalogenation and Aromatization

The cyclized product is treated with bromine or sulfuryl chloride in the presence of triethylamine or pyridine, facilitating dehydrohalogenation to yield the aromatic naphthyridine core. This step introduces the 7-chloro and 6-fluoro substituents critical for antibacterial activity.

Saponification to Carboxylic Acid

The final step involves alkaline hydrolysis (e.g., NaOH or KOH) of the ethyl ester to the carboxylic acid. This reaction is carried out in aqueous ethanol or tetrahydrofuran (THF), achieving near-quantitative conversion under reflux.

Optimization Notes :

  • Solvent Selection : DMF and DMSO enhance reaction rates due to their high polarity and ability to stabilize intermediates.

  • Base Strength : Strong bases like NaH ensure complete cyclization but require careful temperature control to avoid side reactions.

  • Yield : The overall yield for this four-step process ranges from 50–65%, with purity >98% achievable via recrystallization.

Direct Hydrolysis of Ethyl Ester Precursor

A streamlined method involves hydrolyzing ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphtyridine-3-carboxylate (CAS 96568-07-9) under acidic conditions (Figure 2):

Reaction Conditions

  • Reagents : Concentrated HCl (1.2 equiv) in THF/water.

  • Temperature : Reflux (66°C) for 2 hours under inert atmosphere.

  • Workup : Cooling to room temperature precipitates the product, which is filtered and dried.

Performance Metrics

  • Yield : 78% isolated yield.

  • Purity : >95% by HPLC, with residual solvents <0.1% after recrystallization.

Advantages :

  • Avoids multi-step synthesis by using a commercially available ester precursor.

  • Short reaction time and simple purification make it suitable for scale-up.

Comparative Analysis of Methods

Parameter Multi-Step Synthesis Direct Hydrolysis
Starting Material4,6-Dichloro-nicotinic acid ethyl esterEthyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphtyridine-3-carboxylate
Steps41
Key ReagentsNaH, Br₂, NaOHHCl
Reaction Time24–48 hours2 hours
Overall Yield50–65%78%
ScalabilityModerateHigh
Cost EfficiencyLow (multiple steps)High (single step)

Critical Process Considerations

Solvent and Temperature Effects

  • Multi-Step Method : Higher temperatures (up to 180°C) in DMF accelerate cyclization but risk decomposition. Lower temperatures (60–80°C) in THF improve selectivity.

  • Direct Hydrolysis : THF’s low boiling point (66°C) limits reflux efficiency, but adding water enhances solubility and product precipitation.

Impurity Control

  • Byproducts : Incomplete cyclization yields tetrahydronaphthyridine intermediates, detectable via LC-MS.

  • Mitigation : Excess base (10 mol% NaH) ensures complete ring closure, while recrystallization from glycol monomethyl ether removes polar impurities.

Industrial Adaptations

  • Continuous Flow : The direct hydrolysis method is amenable to continuous flow reactors, reducing batch time and improving consistency.

  • Green Chemistry : Replacing HCl with biodegradable ionic liquids (e.g., choline chloride) is under investigation to enhance sustainability .

Chemical Reactions Analysis

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can undergo esterification to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H8ClFN2O3
  • Molecular Weight : 282.65 g/mol
  • CAS Number : 100361-18-0

The compound features a bicyclic naphthyridine structure with functional groups that enhance its reactivity and biological activity. The presence of fluorine and chlorine atoms contributes to its pharmacological properties, making it a valuable scaffold in drug design.

Antibiotic Development

One of the primary applications of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is in the development of antibiotics. It serves as an intermediate in the synthesis of Gemifloxacin, a broad-spectrum antibiotic used to treat respiratory tract infections. The compound's structure allows it to interact effectively with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication .

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives have shown promise in targeting specific cancer cell lines through mechanisms that induce apoptosis (programmed cell death). Research indicates that compounds based on this naphthyridine scaffold can synergistically enhance the effects of existing chemotherapeutics like cytarabine .

Lectin-Targeted Prodrugs

Innovative research has explored the use of this compound in creating lectin-targeted prodrugs. These prodrugs are designed to be activated by specific bacterial enzymes (e.g., from Pseudomonas aeruginosa), allowing for targeted delivery and reduced toxicity compared to conventional antibiotics. This targeted approach can improve the therapeutic index while minimizing side effects .

Biochemical Mechanisms

The compound's effectiveness as an antibiotic and anticancer agent is attributed to its ability to form metal complexes through its carboxylic acid and ketone functional groups. These complexes can enhance biological activity by improving solubility or altering pharmacokinetics .

Case Study 1: Antibacterial Activity Against Pseudomonas aeruginosa

A study assessing the antibacterial activity of derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine against Pseudomonas aeruginosa demonstrated significant efficacy with minimal inhibitory concentrations (MICs) lower than traditional antibiotics like ciprofloxacin. This highlights its potential as a next-generation antibiotic .

Case Study 2: Synergistic Effects in Cancer Treatment

In vitro studies have shown that combining this compound with cytarabine leads to enhanced cytotoxicity against resistant cancer cell lines. The mechanism involves increased DNA damage and apoptosis compared to treatments with either agent alone .

Mechanism of Action

The antibacterial activity of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Substituent Variations at Position 1

  • Compound A : 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
    • Key Difference : 4-Fluorophenyl substituent at position 1 instead of cyclopropyl.
    • Impact : Increased lipophilicity may alter bioavailability and tissue penetration compared to cyclopropyl derivatives. Synthesized via substitution and hydrolysis (81% yield) .

Substituent Variations at Position 7

  • Compound B: PD138312 (7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid) Key Difference: Pyrrolidinyl group at position 7. Impact: In vivo studies in dogs showed arrhythmogenesis at 200 mg/kg, suggesting cardiotoxicity risks with bulky substituents .
  • Compound C: BMY 43748 (5-methyl-7-[(3S)-3-amino-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid) Key Difference: 5-Methyl and 7-(3S-aminopyrrolidinyl) groups. Impact: Superior in vitro and in vivo activity due to enhanced DNA gyrase binding. Highlights the importance of stereochemistry at position 7 .

Advanced Derivatives: Gemifloxacin and Moxifloxacin

  • Gemifloxacin Mesylate: Structure: 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Key Features: Broad-spectrum activity against Gram-positive (e.g., Streptococcus pneumoniae) and Gram-negative bacteria. Inhibits both DNA gyrase and topoisomerase IV .
  • Moxifloxacin Hydrochloride: Structure: 1-Cyclopropyl-7-[2,8-diazabicyclo(4.3.0)nonane]-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Key Features: Methoxy group at position 8 broadens anaerobic coverage. Used in respiratory infections .

Physicochemical and Pharmacokinetic Comparisons

Parameter 1-Cyclopropyl-6-fluoro... (Original) Compound A Gemifloxacin Moxifloxacin
Substituent (Position 1) Cyclopropyl 4-Fluorophenyl Cyclopropyl Cyclopropyl
Substituent (Position 7) Chlorine Chlorine Complex pyrrolidinyl Diazabicyclo
Molecular Weight (g/mol) 282.66 340.68 485.49 437.89
Melting Point (°C) 224 Not reported Not reported 202–205
Antibacterial Spectrum Narrow (Intermediate) Moderate Broad Broad

Biological Activity

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, also known as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (CAS Number: 100361-18-0), is a fluorinated heterocyclic compound with significant biological activity. This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the field of antibiotics and anticancer agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its naphthyridine backbone, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C12H8ClFN2O3C_{12}H_{8}ClFN_{2}O_{3}, and it has a molecular weight of approximately 282.65 g/mol.

PropertyValue
CAS Number100361-18-0
Molecular FormulaC₁₂H₈ClFN₂O₃
Molecular Weight282.65 g/mol
Melting Point224 °C
AppearanceOff-white powder
Purity>98%

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This mechanism is similar to that of other quinolone antibiotics, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. It has been shown to be effective against various strains of bacteria, including resistant strains. For instance:

  • In vitro studies demonstrated that the compound has minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.

Anticancer Potential

In addition to its antibacterial properties, this compound has also been explored for its anticancer activity. Studies have indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways:

  • Cell Line Studies : The compound was tested on various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.
  • Mechanism : The anticancer activity is believed to be linked to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Bacterial Resistance : A study published in Antimicrobial Agents and Chemotherapy found that derivatives of this compound could overcome resistance mechanisms in Enterobacteriaceae strains.
  • Cancer Research : Research conducted at a leading cancer institute demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer.

Q & A

Q. What analytical methods validate purity for pharmacological testing?

  • Methodological Answer :
  • HPLC : Purity >98% with C18 columns (acetonitrile/water gradient).
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values (e.g., C: 62.28% calc. vs. 62.21% found) .

Structural-Activity Relationship (SAR) Challenges

Q. How does the cyclopropyl group influence ring strain and bioactivity?

  • Methodological Answer : The cyclopropyl group introduces ring strain, enhancing reactivity toward DNA gyrase (a target in quinolone antibiotics). Computational docking (e.g., AutoDock Vina) quantifies binding affinity changes .

Q. Why do 8-methoxy derivatives show reduced activity compared to fluoro analogs?

  • Methodological Answer : Methoxy groups increase steric bulk, reducing penetration into bacterial cells. Fluorine’s electronegativity improves target binding via dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid
Reactant of Route 2
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.